5-(Phenylethynyl)thiophene-2-carbaldehyde
Overview
Description
5-(Phenylethynyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H8OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a phenylethynyl group attached to the thiophene ring at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylethynyl)thiophene-2-carbaldehyde typically involves the following steps:
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Sonogashira Coupling Reaction: : The initial step involves the coupling of 5-bromo-2-thiophenecarbaldehyde with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine. The reaction conditions include heating the mixture to a temperature range of 60-80°C for several hours.
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Purification: : The crude product obtained from the coupling reaction is purified using column chromatography. The eluent used for purification is typically a mixture of hexane and ethyl acetate.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods are less commonly reported. the principles of scaling up the Sonogashira coupling reaction can be applied, with considerations for optimizing reaction conditions, catalyst loading, and purification processes to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylethynyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
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Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as bromine or chlorine can substitute the hydrogen atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 5-(Phenylethynyl)thiophene-2-carboxylic acid.
Reduction: 5-(Phenylethynyl)thiophene-2-methanol.
Substitution: 4-bromo-5-(phenylethynyl)thiophene-2-carbaldehyde.
Scientific Research Applications
5-(Phenylethynyl)thiophene-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and materials for organic electronics.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(Phenylethynyl)thiophene-2-carbaldehyde depends on its specific application. In the context of organic electronics, the compound’s conjugated structure allows it to participate in charge transport processes. The phenylethynyl group enhances the compound’s electronic properties, making it suitable for use in semiconducting materials.
In biological systems, the aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, potentially leading to modifications of biomolecules and affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-Phenylthiophene-2-carbaldehyde: Lacks the ethynyl group, resulting in different electronic properties.
5-(Phenylethynyl)furan-2-carbaldehyde: Contains a furan ring instead of a thiophene ring, leading to variations in reactivity and stability.
5-(Phenylethynyl)pyrrole-2-carbaldehyde: Contains a pyrrole ring, which affects its electronic and chemical properties.
Uniqueness
5-(Phenylethynyl)thiophene-2-carbaldehyde is unique due to the presence of both the phenylethynyl and aldehyde groups on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in materials science and organic synthesis.
Properties
IUPAC Name |
5-(2-phenylethynyl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUACLZRVJOBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371868 | |
Record name | 5-(Phenylethynyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17257-10-2 | |
Record name | 5-(Phenylethynyl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17257-10-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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